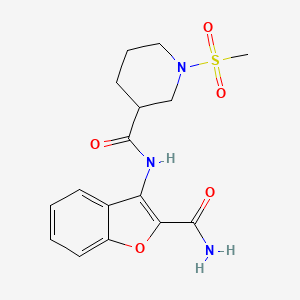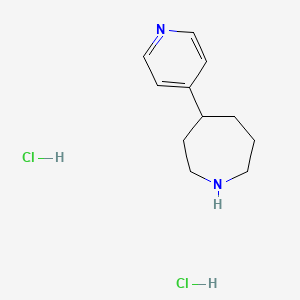
4-(Pyridin-4-yl)azepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyridin-4-yl)azepane dihydrochloride” is a chemical compound with the CAS Number: 2094713-86-5 . It has a molecular weight of 249.18 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2.2ClH/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11;;/h4-5,8-10,12H,1-3,6-7H2;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C11H18Cl2N2 and it has a molecular weight of 249.18 .科学的研究の応用
Synthesis and Structural Insights
- Chemical Synthesis and Structural Analysis : Azepane derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, a study described the unexpected synthesis of a tricyclic chromeno[3,4-c]pyridine derivative using hexamethyleneimine (azepane) as a base, showcasing the compound's utility in generating complex structures (Ivanov et al., 2014). Additionally, the crystal structure of a related compound featuring azepane rings has been determined, highlighting the conformational characteristics of these molecules (Toze et al., 2015).
Enantioselective Synthesis
- Enantio-enriched Synthesis : Research has also focused on the enantioselective synthesis of azepane derivatives. A notable example includes the synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline, illustrating the potential for creating chiral azepane compounds with high enantiomeric excess (Masson et al., 2018).
Heterocyclic Compounds Synthesis
- Heterocyclic Compound Construction : Azepane derivatives have been applied in the construction of diverse heterocyclic compounds. Studies have detailed the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, emphasizing the role of azepane derivatives in generating compounds with potential pharmaceutical relevance (Bacqué et al., 2004).
Functionalized Azepane Synthesis
- Functionalized Azepane Synthesis : Further research has been dedicated to synthesizing functionalized azepane derivatives for various applications, including the development of novel azepane-based compounds as protein kinase inhibitors (Breitenlechner et al., 2004). These studies underscore the utility of azepane derivatives in medicinal chemistry and drug discovery efforts.
作用機序
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
将来の方向性
特性
IUPAC Name |
4-pyridin-4-ylazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11;;/h4-5,8-10,12H,1-3,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCYNRUINAEGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
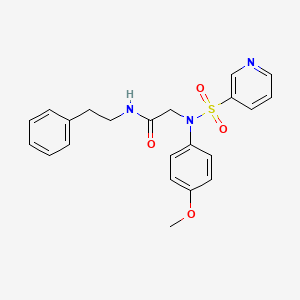
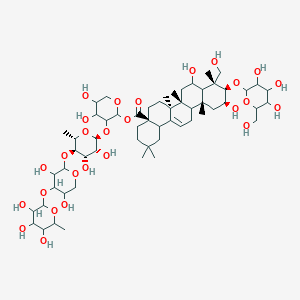
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)
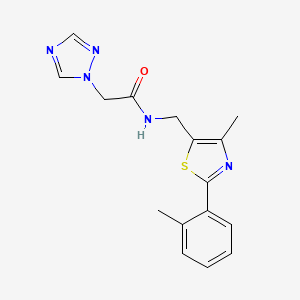
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)
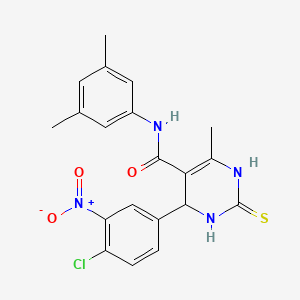

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

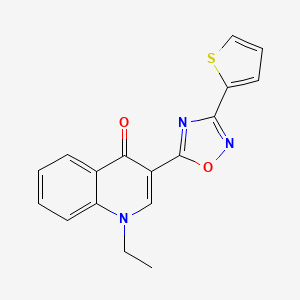
![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)
